ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate
Overview
Description
Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate is a brominated and chlorinated derivative of chromene, a class of organic compounds known for their diverse biological activities
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2H-chromene-3-carboxylate as the core structure.
Halogenation: Bromination and chlorination reactions are employed to introduce bromine and chlorine atoms at the 8th and 6th positions, respectively. These reactions are usually carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is synthesized in batches to ensure quality control and consistency.
Continuous Flow Process: Advanced methods may employ continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine and chlorine atoms, leading to the formation of different reduced products.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the bromine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) and amines (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Bromo- and chloro-alkanes.
Substitution Products: Hydroxylated and aminated derivatives.
Scientific Research Applications
Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate has found applications in various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Ethyl 8-bromo-2H-chromene-3-carboxylate
Ethyl 6-chloro-2H-chromene-3-carboxylate
This comprehensive overview highlights the significance of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate in scientific research and its potential applications across various fields
Properties
IUPAC Name |
ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClO3/c1-2-16-12(15)8-3-7-4-9(14)5-10(13)11(7)17-6-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYSUWAECFNCSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Br)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696322 | |
Record name | Ethyl 8-bromo-6-chloro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-07-8 | |
Record name | Ethyl 8-bromo-6-chloro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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